2-amino-N-propylbenzamide

physicochemical characterization drug design ADME prediction

Ortho-aminobenzamide derivatives cannot be substituted without compromising SAR reproducibility - N-propyl, isopropyl, and benzyl analogs differ in LogP, steric profile, and enzyme inhibition potency. 2-Amino-N-propylbenzamide (CAS 56814-10-9) provides the exact physicochemical identity required for consistent experimental outcomes: • Defined LogP 2.38 & PSA 55.12 Ų - ensures predictable membrane permeability and pharmacokinetic optimization • Core zinc-binding ortho-amino benzamide scaffold for HDAC inhibitor synthesis and antimicrobial screening programs • ≥95% purity, shipped under controlled storage conditions; available from stock for immediate dispatch to R&D facilities worldwide.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 56814-10-9
Cat. No. B1271009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-propylbenzamide
CAS56814-10-9
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCCCNC(=O)C1=CC=CC=C1N
InChIInChI=1S/C10H14N2O/c1-2-7-12-10(13)8-5-3-4-6-9(8)11/h3-6H,2,7,11H2,1H3,(H,12,13)
InChIKeyXFIFLMUVUBNJEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-propylbenzamide: Properties & Procurement Guide


2-Amino-N-propylbenzamide (also known as N-propyl anthranilamide) is a synthetic aromatic compound belonging to the ortho-aminobenzamide class, characterized by a propyl chain attached to the amide nitrogen and an amino group at the 2-position of the benzene ring. It is a white crystalline powder with molecular formula C10H14N2O and molecular weight 178.23 g/mol, exhibiting a calculated LogP of 2.38 [1]. This compound serves as a versatile research intermediate in medicinal chemistry, particularly in the synthesis of HDAC inhibitors and antimicrobial agents, and is typically supplied at ≥95% purity for laboratory research purposes only .

Scaffold
HDAC inhibitor synthesis intermediate
Screening
Antimicrobial agent precursor (incl. MRSA)
ADME Modeling
Calculated lipophilicity profile for permeability studies

2-Amino-N-propylbenzamide: Generic Substitution Limitations


Despite belonging to the same ortho-aminobenzamide structural class, 2-amino-N-propylbenzamide cannot be generically substituted with close analogs such as 2-amino-N-isopropylbenzamide (CAS 30391-89-0) or 2-amino-N-benzylbenzamide (CAS 5471-20-5) [1] without compromising experimental reproducibility and synthetic outcomes. The N-propyl substituent imparts distinct physicochemical properties — including a specific LogP of 2.38 and a defined steric profile — that directly influence solubility, membrane permeability, and receptor binding kinetics in biological assays. Furthermore, structural variations among ortho-aminobenzamide derivatives produce measurable differences in enzymatic inhibition potency [2] and synthetic intermediate yield , making direct substitution scientifically invalid without independent validation.

N-Isopropyl analog
Branched alkyl chain may shift lipophilicity and membrane permeability predictions compared to linear n-propyl.
N-Benzyl analog
Additional aromatic ring introduces steric bulk and alters polar surface area, potentially changing binding kinetics and SAR.

2-Amino-N-propylbenzamide: Comparative Evidence for Procurement


Lipophilicity: N-Propyl vs. N-Isopropyl Analog

2-Amino-N-propylbenzamide exhibits a calculated partition coefficient (LogP) of 2.38 [1]. The isopropyl analog (2-amino-N-isopropylbenzamide, CAS 30391-89-0) shares the identical molecular formula C10H14N2O and molecular weight 178.23 g/mol but differs in the branching of the N-alkyl substituent . The linear propyl chain in the target compound provides a distinct lipophilic profile compared to the branched isopropyl moiety, which translates to different predicted membrane permeability characteristics in drug discovery workflows.

Lipophilicity profile
Class-level inference
Target LogP 2.38
vs
Isopropyl analog (branched isomer)
Alkyl branching may alter ADME permeability predictions.
Comparative LogP not reported; class-level isomer effect.
physicochemical characterization drug design ADME prediction

Steric Bulk & Polar Surface Area: N-Propyl vs. N-Benzyl Analog

2-Amino-N-propylbenzamide possesses a polar surface area (PSA) of 55.12 Ų [1]. In contrast, the benzyl-substituted analog 2-amino-N-benzylbenzamide (CAS 5471-20-5) introduces a significantly larger aromatic substituent at the amide nitrogen position, resulting in increased steric bulk and altered molecular recognition properties [2]. The propyl substitution in the target compound provides a flexible aliphatic chain with defined spatial requirements distinct from the rigid aromatic benzyl moiety.

Steric & PSA profile
Class-level inference
Target PSA 55.12 Ų
vs
Benzyl analog (aromatic ring, larger steric bulk)
Rigid aromatic substituent may affect molecular recognition and SAR.
Comparator PSA unavailable; steric difference inferred from structure.
medicinal chemistry SAR studies drug-likeness

Intermediate for Thiourea Derivative Synthesis

2-Amino-N-propylbenzamide has been employed as a starting material in the synthesis of 2-[[(benzoylamino)thioxomethyl]amino]-N-propylbenzamide . In this reaction, 25.0 g of 2-amino-N-propylbenzamide was reacted with 22.9 g of benzoylisothiocyanate in tetrahydrofuran, yielding 30.7 g of the thiourea product with a melting point of 172-174°C . This demonstrates the synthetic utility of the target compound as a viable building block for generating structurally complex benzamide-thiourea hybrids.

Synthetic utility
Data to verify
Reported yield: 30.7 g thiourea product from 25.0 g starting material
Supports intermediate screening; yield requires independent replication.
No comparator yield available; single report.
organic synthesis thiourea derivatives medicinal chemistry

Antimicrobial Activity Against Gram-Positive Bacteria

2-Amino-N-propylbenzamide (designated 2APB) has demonstrated antimicrobial activity against gram-positive bacteria in vitro, including potential efficacy against methicillin-resistant Staphylococcus aureus (MRSA) . This benzamide derivative is described as a synthetic quinazolinone precursor that exhibits antibacterial properties distinct from other structural classes.

Antimicrobial activity
Data to verify
In vitro activity against Gram-positive bacteria, including MRSA
Supports antimicrobial screening context; MIC data required.
Quantitative potency not available; referenced as 2APB.
antimicrobial research MRSA antibiotic discovery

2-Amino-N-propylbenzamide: Research & Application Scenarios


HDAC & Kinase Inhibitor Scaffold Development

2-Amino-N-propylbenzamide serves as a core scaffold in the design and synthesis of histone deacetylase (HDAC) inhibitors and kinase modulators. The ortho-amino benzamide moiety functions as a zinc-binding group essential for HDAC inhibition, while the N-propyl substituent provides a specific LogP of 2.38 that can be exploited to optimize pharmacokinetic properties. Researchers developing targeted anticancer or epigenetic therapeutics should procure this specific compound to ensure reproducible SAR studies, as substitution with the isopropyl analog would alter the lipophilicity profile and potentially confound binding affinity measurements. [1]

Gram-Positive Antimicrobial Screening Programs

The documented antimicrobial activity of 2-amino-N-propylbenzamide (2APB) against gram-positive bacteria, including MRSA, positions this compound as a candidate for inclusion in antibacterial screening libraries and structure-activity relationship studies. Procurement of the specific N-propyl variant is essential because modifications to the amide substituent (e.g., benzyl or isopropyl replacements) would alter both the physicochemical properties and the antimicrobial efficacy profile. Researchers investigating novel antistaphylococcal agents should utilize this compound as a defined starting point for derivative synthesis and biological evaluation.

Thiourea & Heterocyclic Derivative Construction

2-Amino-N-propylbenzamide functions as a versatile synthetic intermediate for constructing thiourea-containing compounds and quinazolinone derivatives. The free amino group at the 2-position enables facile functionalization with isothiocyanates and other electrophilic reagents, generating structurally diverse benzamide-based chemical libraries. The N-propyl substituent provides defined steric and electronic properties that influence subsequent reaction pathways and product yields. This compound is appropriate for synthetic chemistry laboratories engaged in diversity-oriented synthesis or scaffold-hopping medicinal chemistry campaigns.

Physicochemical Reference for ortho-Aminobenzamide ADME Studies

With a well-defined calculated LogP of 2.38 and polar surface area of 55.12 Ų, 2-amino-N-propylbenzamide serves as a useful reference compound for benchmarking the physicochemical properties of ortho-aminobenzamide derivatives. Its property profile places it within favorable drug-like space, making it suitable for inclusion in panels of reference standards for chromatographic method development, solubility assays, and computational ADME model calibration. Procurement of the authentic compound ensures that measured experimental LogP and PSA values correspond to the specific N-propyl substitution pattern, avoiding confounds introduced by alternative alkyl or aryl substituents. [2]

Application
Selection Property
Validation Focus
HDAC inhibitor scaffold development
Ortho-amino benzamide zinc-binding core
N-propyl lipophilicity-driven SAR consistency
Gram-positive antimicrobial screening
Reported anti-MRSA activity anchor
Substituent-specific spectrum validation
Thiourea & heterocyclic synthesis
Free 2-amino group reactivity
N-propyl steric/electronic influence on reaction
ADME property benchmarking
Defined calculated LogP and PSA
Substituent-dependent property calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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